molecular formula C6H5FN2O4S B2409893 Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate CAS No. 2138561-85-8

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate

Cat. No.: B2409893
CAS No.: 2138561-85-8
M. Wt: 220.17
InChI Key: FHBYZJQOYPGQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5FN2O4S. It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a pyrazine ring substituted with a fluorosulfonyl group and a carboxylate ester.

Preparation Methods

The synthesis of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves several steps. One common method includes the reaction of pyrazine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base to form the fluorosulfonyl derivative. This intermediate is then esterified using methanol to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazine ring may also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Methyl 6-(fluorosulfonyl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-fluorosulfonylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBYZJQOYPGQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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